molecular formula C16H12N2O3S B12490827 N-(benzenesulfonyl)quinoline-8-carboxamide

N-(benzenesulfonyl)quinoline-8-carboxamide

Cat. No.: B12490827
M. Wt: 312.3 g/mol
InChI Key: RDQZNGMAWKVMRG-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)quinoline-8-carboxamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system attached to a benzenesulfonyl group and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the tumor’s ability to regulate pH, leading to cell death . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

N-(benzenesulfonyl)quinoline-8-carboxamide can be compared to other quinoline derivatives, such as:

The uniqueness of this compound lies in its combination of the benzenesulfonyl and carboxamide groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

N-(benzenesulfonyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H12N2O3S/c19-16(18-22(20,21)13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)

InChI Key

RDQZNGMAWKVMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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